![molecular formula C21H17FN2O6 B2733114 N-(2,5-difluorophenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea CAS No. 1358417-34-1](/img/structure/B2733114.png)
N-(2,5-difluorophenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-difluorophenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea, also known as DFIU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DFIU is a urea derivative and is known to have various biochemical and physiological effects, making it a valuable compound in the field of pharmacology.
Mechanism of Action
N-(2,5-difluorophenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of various enzymes, including topoisomerase IIα and protein kinase C, which are involved in cancer cell growth and proliferation. This compound also inhibits the activity of the STAT3 signaling pathway, which is known to promote cancer cell survival and growth.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has been found to have various other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This compound also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
N-(2,5-difluorophenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea has several advantages as a research tool. It is a relatively stable compound and can be easily synthesized in the lab. It has also been shown to have low toxicity in animal studies, making it a safe compound to work with. However, this compound has limitations in terms of its solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on N-(2,5-difluorophenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms by which this compound exerts its anti-cancer effects.
Synthesis Methods
N-(2,5-difluorophenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea can be synthesized using a multi-step process that involves the reaction of 2,5-difluoroaniline with phenylsulfonyl chloride to form the corresponding sulfonyl derivative. This intermediate product is then reacted with 2,3-dihydro-1H-indole-6-carboxylic acid to form the final product, this compound.
Scientific Research Applications
N-(2,5-difluorophenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and ovarian cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O6/c1-27-21(26)16-10-18(14-8-12(22)2-4-15(14)24-16)30-11-20(25)23-13-3-5-17-19(9-13)29-7-6-28-17/h2-5,8-10H,6-7,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHOIJJZHPDGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetate](/img/structure/B2733032.png)
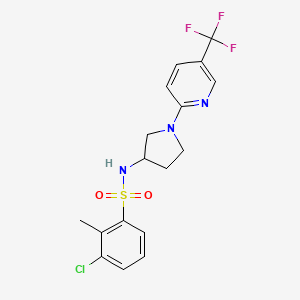
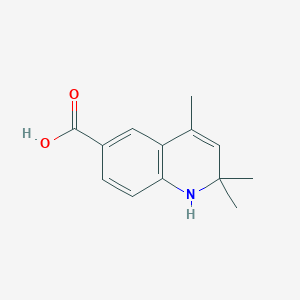
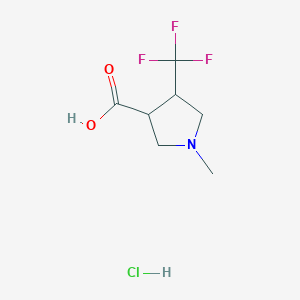
![2-Chloro-N-[4-(cyclopropylmethylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2733041.png)
![4-[2-(benzenesulfonamido)-1,2-dihydroacenaphthylen-1-yl]-N-phenylpiperazine-1-carbothioamide](/img/structure/B2733043.png)
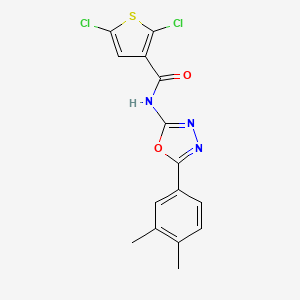
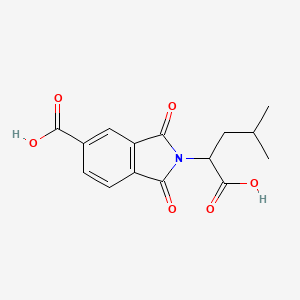

![2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline](/img/structure/B2733048.png)
![6-Chloro-2-(4-chlorophenyl)-3-(piperidinomethyl)imidazo[1,2-a]pyridine](/img/structure/B2733050.png)
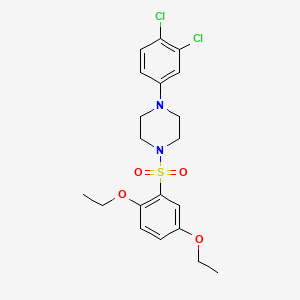
![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2733053.png)
